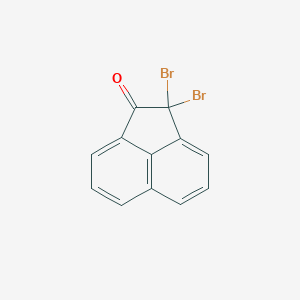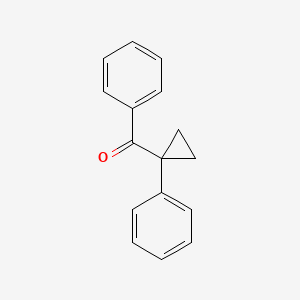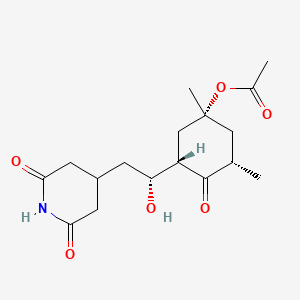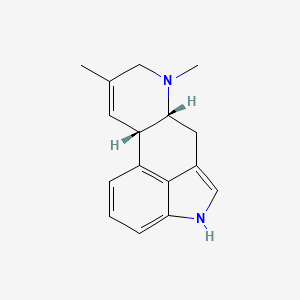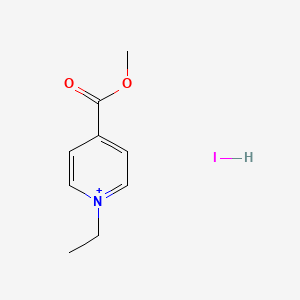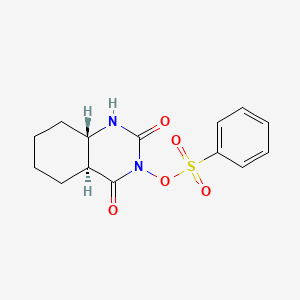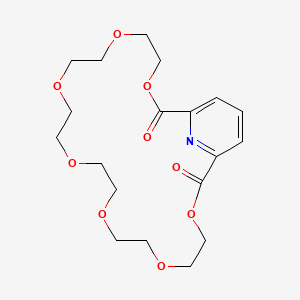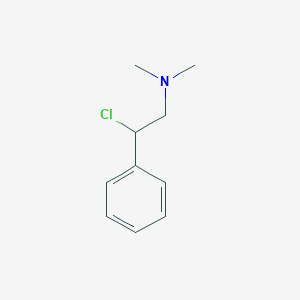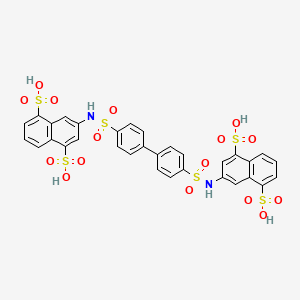![molecular formula C16H19Cl2NO5 B12809155 Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate CAS No. 5472-72-0](/img/structure/B12809155.png)
Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It is characterized by its complex structure, which includes diethyl ester, acetamido, and dichlorophenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate typically involves the reaction of diethyl malonate with acetamide and 2,4-dichlorobenzyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium ethoxide, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Wirkmechanismus
The mechanism of action of Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2-acetamido-2-[(4-chlorophenyl)methyl]propanedioate
- Diethyl 2-acetamido-2-[(3,4-dichlorophenyl)methyl]propanedioate
Uniqueness
Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
5472-72-0 |
|---|---|
Molekularformel |
C16H19Cl2NO5 |
Molekulargewicht |
376.2 g/mol |
IUPAC-Name |
diethyl 2-acetamido-2-[(2,4-dichlorophenyl)methyl]propanedioate |
InChI |
InChI=1S/C16H19Cl2NO5/c1-4-23-14(21)16(19-10(3)20,15(22)24-5-2)9-11-6-7-12(17)8-13(11)18/h6-8H,4-5,9H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
UWNJQTCOLIEBCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)(C(=O)OCC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


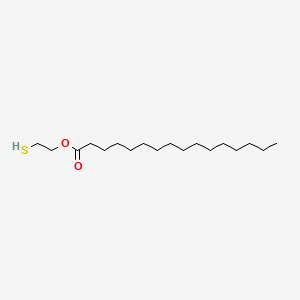
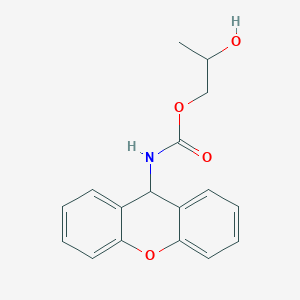
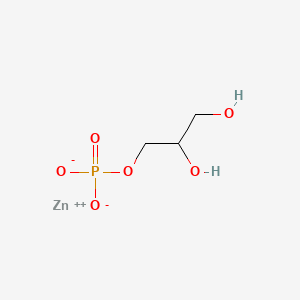
![1,3-thiazol-5-ylmethyl N-[(2S,3R)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12809094.png)
